Canagliflozin Impurity 6 is a byproduct generated during the synthesis of Canagliflozin, a medication primarily used for improving glycemic control in individuals with type 2 diabetes. This impurity is one of several that can arise during the manufacturing process and requires careful monitoring to ensure the safety and efficacy of the final pharmaceutical product. The compound is identified by its CAS number, 2161394-94-9, and is utilized as a reference standard in analytical methods for detecting and quantifying impurities in Canagliflozin formulations.
Canagliflozin Impurity 6 is classified as a pharmaceutical impurity. Its formation occurs during the synthetic pathways of Canagliflozin, where various reaction conditions can lead to the generation of different impurities. Understanding these impurities is crucial for quality control in pharmaceutical manufacturing .
The synthesis of Canagliflozin Impurity 6 involves several steps under controlled conditions. One common method includes:
Industrial production mirrors these laboratory methods but operates on a larger scale, emphasizing inert gas environments and precise temperature controls to optimize yield and purity.
Canagliflozin Impurity 6 undergoes various chemical reactions including:
These reactions are integral to its synthesis and potential modification.
Reagents commonly employed in reactions involving this compound include n-butyllithium and various organic solvents such as tetrahydrofuran. Reactions are generally conducted under inert gas conditions to prevent unwanted side reactions .
Canagliflozin Impurity 6, like its parent compound Canagliflozin, primarily targets the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubules of the kidneys.
This mechanism mirrors that of Canagliflozin itself, highlighting the importance of understanding impurities in relation to drug efficacy .
While specific physical properties for Canagliflozin Impurity 6 are not extensively documented, general characteristics may include:
Chemical properties include stability under various conditions, solubility in organic solvents, and reactivity with common reagents used in synthetic processes. Detailed analyses often involve HPLC methods to ascertain purity levels .
Canagliflozin Impurity 6 serves several scientific purposes:
Canagliflozin Impurity 6 (CAS 2161394-96-1) is a structurally complex process-related impurity formed during the synthesis of canagliflozin, a prominent SGLT2 inhibitor. Its molecular formula (C₄₈H₅₀F₂O₁₁S₂) and high molecular weight (905.03 g/mol) reflect incomplete glycosylation or side reactions during the coupling of the aglycone and glucose intermediates . Such impurities arise from stereochemical incompatibilities, incomplete deprotection, or residual solvents during critical steps like:
The synthesis of SGLT2 inhibitors involves multi-step reactions with precise temperature and catalyst control. Impurity 6 exemplifies challenges in maintaining regioselectivity, particularly during glycosidic bond formation where unprotected hydroxyl groups may lead to byproducts. Its persistence beyond intermediate stages necessitates rigorous purification to meet ICH Q3A/B thresholds (typically ≤0.15% for APIs) [6].
Table 1: Key Characteristics of Canagliflozin Impurity 6
Property | Value | Source |
---|---|---|
CAS No. | 2161394-96-1 | Simson Pharma |
Molecular Formula | C₄₈H₅₀F₂O₁₁S₂ | Simson Pharma |
Molecular Weight | 905.03 g/mol | Simson Pharma |
Chemical Name | (2R,3R,4S,5R)-1-(2-Fluoro-5-(5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophen-2-yl)phenyl)-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol | Simson Pharma |
Origin in Synthesis | Glycosylation side reactions | Patent CN114181270B [2] |
Impurity 6 holds critical regulatory importance due to its potential impact on canagliflozin’s safety and efficacy. As a process-related impurity, its levels directly reflect manufacturing consistency and must be monitored per ICH Q3A(R2) guidelines. Regulatory submissions (e.g., ANDA filings) require:
The FDA and EMA emphasize isomeric impurity control in SGLT2 inhibitors due to their chiral complexity. Impurity 6’s structural similarity to the API necessitates advanced orthogonal methods (e.g., UPC²/SFC) for separation from pharmacologically active isomers. Failure to adequately control such impurities may delay generic approvals, as highlighted in Waters Corporation’s application note on canagliflozin analysis [4] [7].
Table 2: Regulatory Requirements for Canagliflozin Impurities
Requirement | Description | Guideline |
---|---|---|
Identification Threshold | 0.10% of daily dose | ICH Q3A(R2) |
Qualification Threshold | 0.15%–0.20% (requires toxicology data) | ICH Q3A(R2) |
Analytical Method | Specificity for isomeric resolution | USP 〈621〉 |
Documentation | Certificate of Analysis with impurity specs | Regulatory submissions |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2